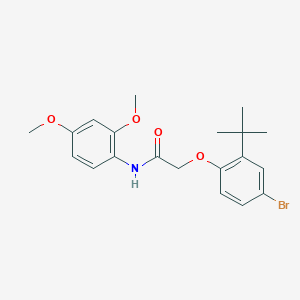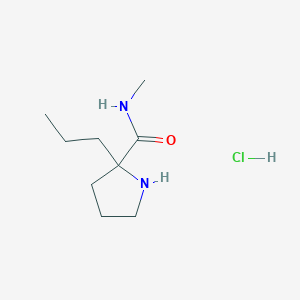
N-Methyl-2-propylpyrrolidine-2-carboxamide;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-Methyl-2-propylpyrrolidine-2-carboxamide;hydrochloride” is a chemical compound with the CAS Number: 2411260-23-4 . It has a molecular weight of 206.72 . The IUPAC name for this compound is N-methyl-2-propylpyrrolidine-2-carboxamide hydrochloride .
Molecular Structure Analysis
The InChI code for “N-Methyl-2-propylpyrrolidine-2-carboxamide;hydrochloride” is1S/C9H18N2O.ClH/c1-3-5-9(8(12)10-2)6-4-7-11-9;/h11H,3-7H2,1-2H3,(H,10,12);1H . This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis
“N-Methyl-2-propylpyrrolidine-2-carboxamide;hydrochloride” is a powder at room temperature .Scientific Research Applications
Drug Solubilization and Penetration Enhancement
N-Methyl-2-propylpyrrolidine-2-carboxamide hydrochloride (NMP) serves as a water-miscible polar aprotic solvent. In pharmaceutical formulations, it acts as a solubilizer, enhancing the solubility of poorly water-soluble drugs. Additionally, NMP can improve drug penetration through biological barriers, such as the skin or mucous membranes, making it valuable for topical and transdermal drug delivery systems .
Anti-Inflammatory Properties
Recent research highlights NMP’s anti-inflammatory effects. When administered in vivo, NMP demonstrates efficacy in reducing disease progression in a mouse model of atherosclerosis. Mechanistically, it increases the expression of the transcription factor Kruppel-like factor 2 (KLF2). Monocytes and endothelial cells treated with NMP express higher levels of KLF2, leading to reduced production of pro-inflammatory cytokines and adhesion molecules. Consequently, NMP attenuates monocyte adhesion to inflamed endothelial cells, which is crucial in atherosclerosis development .
Endothelial Function Improvement
By activating KLF2, NMP improves endothelial function. It controls multiple genes critical for inflammation, ultimately preventing atherosclerosis. Considering the global burden of atherosclerosis-related complications, including cardiovascular diseases, NMP’s inclusion in pharmaceutical compositions for treating inflammatory disorders could be beneficial and safe .
Photovoltaic Applications
Beyond pharmaceuticals, NMP finds use in photovoltaic devices. For instance, it enhances the efficiency and stability of perovskite solar cells (PSCs). Researchers have optimized perovskite layers by incorporating NMP, resulting in well-defined layer-by-layer structures with distinct interfaces. This application underscores NMP’s versatility beyond the medical field .
Polymer Processing and Coatings
NMP acts as a solvent for various polymers, aiding in their processing and formulation. It dissolves resins, cellulose derivatives, and other high-molecular-weight compounds. Additionally, NMP is valuable in coatings, adhesives, and paints due to its ability to solubilize and disperse various materials .
Safety and Hazards
The compound has been classified under GHS07 for safety . The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
N-methyl-2-propylpyrrolidine-2-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O.ClH/c1-3-5-9(8(12)10-2)6-4-7-11-9;/h11H,3-7H2,1-2H3,(H,10,12);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHCLZHUKUXHGGT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1(CCCN1)C(=O)NC.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl-2-propylpyrrolidine-2-carboxamide;hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenyl 4-bromobenzenesulfonate](/img/structure/B2396561.png)
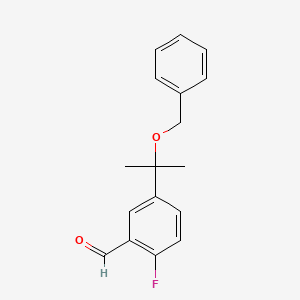
![2-(2-acetamido-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)-N-(4-bromophenyl)acetamide](/img/structure/B2396564.png)
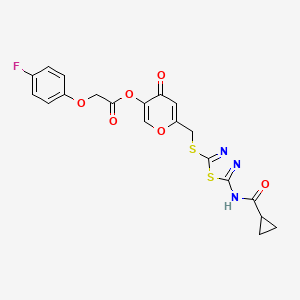
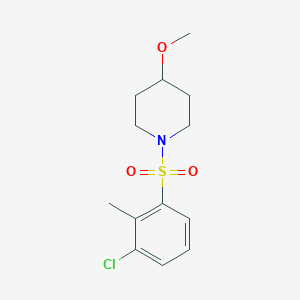
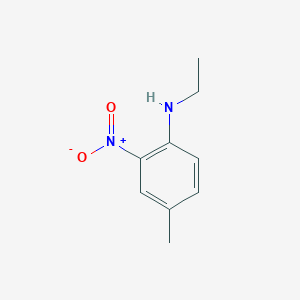
![5-chloro-2-methoxy-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2396573.png)
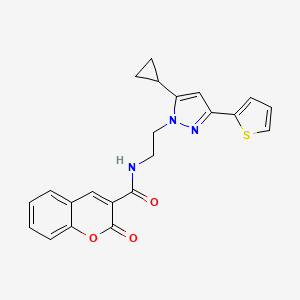
![N-[2-(2-Fluorophenyl)-2-methoxypropyl]-1-methyltriazole-4-carboxamide](/img/structure/B2396577.png)
![1-Methyl-3-[(4-methylphenyl)amino]pyrrolidine-2,5-dione](/img/structure/B2396578.png)
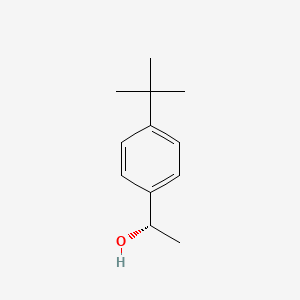
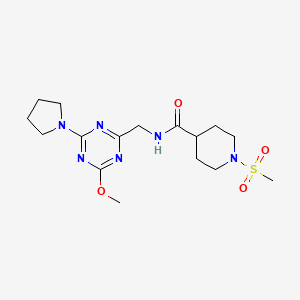
![Methyl 4-((4-(benzo[d]thiazol-2-yloxy)piperidin-1-yl)sulfonyl)benzoate](/img/structure/B2396581.png)
